molecular formula C18H23NO3S B1663211 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane CAS No. 312594-36-8

1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane

Cat. No. B1663211
M. Wt: 333.4 g/mol
InChI Key: YPGOVAKRQUAHIC-UHFFFAOYSA-N
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Description

1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane, commonly known as ENSA, is a chemical compound that belongs to the class of azepanes. ENSA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Application in Optoelectronics

1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane and its derivatives are investigated in the field of organic optoelectronics. For instance, a study by Li et al. (2017) focused on a compound similar in structure, using it as a dopant to enhance the hole injection/extraction capabilities in organic devices, resulting in higher performance in organic light-emitting diodes and solar cells.

Chelation-Assisted Nucleophilic Aromatic Substitution

Compounds related to 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane have been studied in the context of nucleophilic aromatic substitution reactions. Hattori et al. (1997) Hattori et al. (1997) investigated the chelation-assisted nucleophilic aromatic substitution of 1-methoxynaphthalenes, which bear structural resemblance, showing potential in synthetic chemistry applications.

Proton Exchange Membranes in Fuel Cells

Research by Kim et al. (2008) explored the use of related sulfonated polymers in the development of proton exchange membranes for fuel cell applications. These polymers, including sulfonated poly(arylene ether sulfone), demonstrate high proton conductivity, an essential characteristic for efficient fuel cell operation.

Reactivity in Sulfonation Processes

Studies such as the one conducted by Cerfontain et al. (1994) have investigated the sulfonation reactions of naphthyl-substituted naphthalenes. Understanding the reactivity and product distribution in these reactions is crucial for various industrial applications, including the production of dyes and pharmaceuticals.

Synthesis of Naphthalen Derivatives

Research into the synthesis of naphthalen derivatives, as exemplified by Villemin et al. (2010), highlights the potential of using 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane and related compounds in creating new chemical entities. This kind of research has implications in pharmaceuticals and materials science.

Stopped-Flow Kinetics in Organic Reactions

The reaction kinetics of compounds structurally similar to 1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane have been studied using stopped-flow techniques. For example, FujinumaHajime et al. (1989) investigated the reactions of 1-ethoxy-2,4-dinitronaphthalene, providing insights into the dynamics of organic reactions.

properties

CAS RN

312594-36-8

Product Name

1-(4-Ethoxynaphthalen-1-yl)sulfonylazepane

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonylazepane

InChI

InChI=1S/C18H23NO3S/c1-2-22-17-11-12-18(16-10-6-5-9-15(16)17)23(20,21)19-13-7-3-4-8-14-19/h5-6,9-12H,2-4,7-8,13-14H2,1H3

InChI Key

YPGOVAKRQUAHIC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3

synonyms

1-(4-Ethoxy-naphthalene-1-sulfonyl)-azepane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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